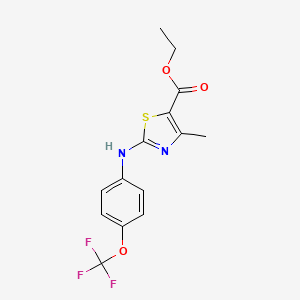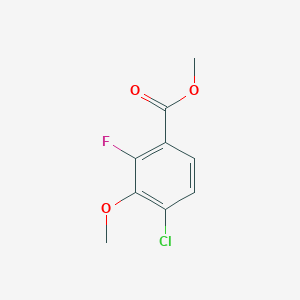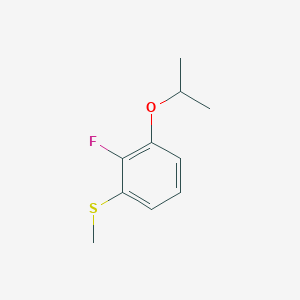
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective drugs . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to enhance the biological activity of pharmaceutical compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the trifluoromethoxy group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethoxy group can enhance the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester has been studied for its potential applications in the scientific and medical fields. This compound has been found to exhibit anti-inflammatory, anti-cancer, and antifungal properties, making it a potential candidate for the development of new drugs. In addition, this compound has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester is not yet fully understood. However, it is believed that this compound may interact with certain enzymes or receptors in the body, leading to its anti-inflammatory, anti-cancer, and antifungal properties. In addition, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester have been studied in both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules, such as cytokines and prostaglandins. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and antifungal properties. In vivo studies have shown that this compound can reduce inflammation and pain, as well as suppress tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester in laboratory experiments include its low cost, ease of synthesis, and its wide range of biological activities. However, the use of this compound in laboratory experiments is limited by its potential toxicity, as well as its limited availability.
Zukünftige Richtungen
The potential future directions for the use of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, further research is needed to determine its potential toxicity and to develop methods for its safe and effective use in laboratory experiments. Furthermore, this compound could also be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
The synthesis of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester is a multi-step process that involves the reaction of a thiazole derivative with an aryl trifluoromethoxybenzyl amine. In the first step, the thiazole derivative is reacted with an aryl trifluoromethoxybenzyl amine in the presence of a base (such as sodium hydroxide or potassium carbonate) to form an intermediate compound. The intermediate compound is then reacted with an acid (such as hydrochloric acid or sulfuric acid) to form the desired this compound((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester.
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-3-21-12(20)11-8(2)18-13(23-11)19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNKTAGZPPFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)


![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)






